Cas no 57148-67-1 (3-(2-Bromo-ethyl)-benzoDisoxazole)

3-(2-Bromo-ethyl)-benzo[d]isoxazole is a brominated heterocyclic compound featuring a benzoisoxazole core with a 2-bromoethyl substituent. This structure makes it a versatile intermediate in organic synthesis, particularly for the construction of more complex heterocyclic systems or pharmacologically active molecules. The reactive bromoethyl group facilitates further functionalization through nucleophilic substitution or cross-coupling reactions, enabling precise modifications for targeted applications. Its benzoisoxazole moiety contributes to stability and potential biological activity, making it valuable in medicinal chemistry and material science research. The compound is typically handled under controlled conditions due to its reactivity, and its purity is critical for reproducible synthetic outcomes.
3-(2-Bromo-ethyl)-benzoDisoxazole structure
57148-67-1 structure
Product name:3-(2-Bromo-ethyl)-benzoDisoxazole
CAS No:57148-67-1
MF:C9H8BrNO
MW:226.06992149353
MDL:MFCD11900703
CID:1602520
PubChem ID:12208923

3-(2-Bromo-ethyl)-benzoDisoxazole Chemical and Physical Properties

Names and Identifiers

    • 3-(2-bromoethyl)-1,2-benzoxazole
    • AGN-PC-0032L5
    • 1,2,5-Thiadiazole-3-carboxylic acid, 4-[(2-aminoethyl)amino]-
    • 1,2,5-Thiadiazole-3-carboxylicacid,4-[(2-aminoethyl)amino]-(9CI)
    • ACMC-20n6p3
    • CTK0G9522
    • 3-(2-bromo-ethyl)-benzo[d]isoxazole
    • AG-E-00994
    • 3-(2-Bromoethyl)benzo[d]isoxazole
    • AM804060
    • MFCD11900703
    • AS-62343
    • ODERSCZIMBQSSX-UHFFFAOYSA-N
    • CS-0342397
    • A924404
    • 57148-67-1
    • SB37722
    • DB-261547
    • SCHEMBL8772759
    • AKOS022230485
    • 3-(2-bromoethyl)-benzisoxazole
    • EN300-267516
    • 3-(2-Bromo-ethyl)-benzoDisoxazole
    • MDL: MFCD11900703
    • Inchi: InChI=1S/C9H8BrNO/c10-6-5-8-7-3-1-2-4-9(7)12-11-8/h1-4H,5-6H2
    • InChI Key: ODERSCZIMBQSSX-UHFFFAOYSA-N
    • SMILES: BrCCC1=NOC2=CC=CC=C12

Computed Properties

  • Exact Mass: 224.97893g/mol
  • Monoisotopic Mass: 224.97893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų
  • XLogP3: 2.8

3-(2-Bromo-ethyl)-benzoDisoxazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B135763-10mg
3-(2-Bromo-ethyl)-benzo[D]isoxazole
57148-67-1
10mg
$ 50.00 2022-06-07
eNovation Chemicals LLC
D969444-5g
3-(2-Bromo-ethyl)-benzo[d]isoxazole
57148-67-1 95%
5g
$1565 2024-07-28
eNovation Chemicals LLC
D960164-100mg
3-(2-Bromo-ethyl)-benzo[d]isoxazole
57148-67-1 95%
100mg
$195 2024-06-06
TRC
B135763-100mg
3-(2-Bromo-ethyl)-benzo[D]isoxazole
57148-67-1
100mg
$ 250.00 2022-06-07
abcr
AB455142-1 g
3-(2-Bromo-ethyl)-benzo[d]isoxazole
57148-67-1
1g
€653.00 2023-06-15
eNovation Chemicals LLC
D960164-1g
3-(2-Bromo-ethyl)-benzo[d]isoxazole
57148-67-1 95%
1g
$455 2024-06-06
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
56R0485-250mg
3-(2-Bromo-ethyl)-benzo[d]isoxazole
57148-67-1 96%
250mg
1382.31CNY 2021-05-08
Enamine
EN300-267516-0.25g
3-(2-bromoethyl)-1,2-benzoxazole
57148-67-1 95%
0.25g
$173.0 2023-09-11
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
56R0485-50mg
3-(2-Bromo-ethyl)-benzo[d]isoxazole
57148-67-1 96%
50mg
1051.57CNY 2021-05-08
eNovation Chemicals LLC
D969444-250mg
3-(2-Bromo-ethyl)-benzo[d]isoxazole
57148-67-1 95%
250mg
$200 2024-07-28

Additional information on 3-(2-Bromo-ethyl)-benzoDisoxazole

3-(2-Bromo-ethyl)-benzoDisoxazole: A Comprehensive Overview

3-(2-Bromo-ethyl)-benzoDisoxazole (CAS No. 57148-67-1) is a versatile compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound belongs to the class of disoxazole derivatives, which have gained considerable attention due to their unique chemical properties and potential for functionalization. The structure of 3-(2-Bromo-ethyl)-benzoDisoxazole consists of a benzo ring fused with a disoxazole moiety, where the bromoethyl group is attached at the 3-position of the benzene ring. This substitution pattern imparts distinct electronic and steric properties to the molecule, making it a valuable building block in organic synthesis.

Recent studies have highlighted the importance of disoxazole derivatives in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The bromoethyl group in 3-(2-Bromo-ethyl)-benzoDisoxazole serves as a reactive site for further chemical modifications, enabling the synthesis of diverse bioactive compounds. For instance, researchers have explored the use of this compound as a precursor for constructing heterocyclic frameworks with improved pharmacokinetic profiles. These findings underscore its potential in advancing therapeutic interventions.

In addition to its role in pharmaceuticals, 3-(2-Bromo-ethyl)-benzoDisoxazole has also been utilized in agrochemical research. The compound's ability to act as a scaffold for designing herbicides and insecticides has been extensively investigated. Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis routes for this compound, reducing its ecological footprint while maintaining its efficacy.

The synthesis of 3-(2-Bromo-ethyl)-benzoDisoxazole typically involves multi-step reactions, including nucleophilic substitutions and cyclizations. Researchers have optimized these processes to achieve higher yields and better purity levels. For example, a study published in 2023 demonstrated a novel approach using microwave-assisted synthesis to expedite the formation of the disoxazole ring system. Such innovations not only enhance the efficiency of production but also pave the way for large-scale manufacturing.

Another area where 3-(2-Bromo-ethyl)-benzoDisoxazole has shown promise is in materials science. Its unique electronic properties make it a candidate for applications in organic electronics, such as light-emitting diodes (LEDs) and field-effect transistors (FETs). Recent research has focused on incorporating this compound into conjugated polymers to improve their charge transport characteristics. These developments highlight its potential in advancing next-generation electronic devices.

Despite its numerous applications, the handling and storage of 3-(2-Bromo-ethyl)-benzoDisoxazole require careful consideration due to its sensitivity to moisture and light. Researchers have recommended storing the compound under inert conditions to prevent degradation. Furthermore, its reactivity towards nucleophiles necessitates controlled reaction conditions during synthetic procedures.

In conclusion, 3-(2-Bromo-ethyl)-benzoDisoxazole (CAS No. 57148-67-1) stands out as a multifaceted compound with wide-ranging applications across various industries. Its role as a key intermediate in organic synthesis, coupled with recent advancements in its synthesis and applications, positions it as an essential component in modern chemical research. As ongoing studies continue to uncover new potentials for this compound, its significance in both academic and industrial settings is expected to grow further.

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